molecular formula C6H7I2N B13914577 4-Iodo-3-methyl-pyridine;hydroiodide

4-Iodo-3-methyl-pyridine;hydroiodide

Cat. No.: B13914577
M. Wt: 346.94 g/mol
InChI Key: GQHKFCYXQDKSRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Iodo-3-methyl-pyridine;hydroiodide is a chemical compound with the molecular formula C6H7I2N. It is a derivative of pyridine, where the pyridine ring is substituted with an iodine atom at the 4-position and a methyl group at the 3-position. The compound is often used in organic synthesis and various chemical reactions due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Iodo-3-methyl-pyridine;hydroiodide can be synthesized through several methods. One common method involves the iodination of 3-methylpyridine. This process typically uses iodine and an oxidizing agent such as nitric acid or hydrogen peroxide under controlled conditions to introduce the iodine atom at the 4-position of the pyridine ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale iodination reactions using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the iodination process while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

4-Iodo-3-methyl-pyridine;hydroiodide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include 3-methyl-4-aminopyridine or 3-methyl-4-thiopyridine, depending on the nucleophile used.

    Coupling Reactions: Products are typically biaryl compounds or other complex aromatic structures.

Scientific Research Applications

4-Iodo-3-methylpyridine hydrochloride, also known as 4-iodo-3-methylpyridine;hydrochloride, is a chemical compound with potential applications in medicinal chemistry and materials science. The compound features a pyridine ring and an iodine group, making it potentially useful in various chemical reactions and bioactive molecules. It is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

General Information

The following is general information on 4-iodo-3-methylpyridine hydrochloride:

  • CAS Number : 159533-70-7
  • IUPAC Name : 4-iodo-3-methylpyridine;hydrochloride
  • Molecular Formula : C6H7ClIN
  • Molecular Weight : 255.48 g/mol

Scientific Research Applications

While specific research applications for 4-iodo-3-methylpyridine hydrochloride are not widely documented in scientific databases, its structure suggests potential uses:

  • Medicinal Chemistry : The pyridine ring is a common motif in bioactive molecules, and the iodine atom can participate in chemical reactions.
  • Materials Science : It can be used in developing functional materials.

To find specific research applications, one can search scientific literature databases such as ScienceDirect, Scopus, or Web of Science, and patent databases for pharmaceutical compositions or other inventions utilizing 4-iodo-3-methylpyridine hydrochloride.

Related Compounds and Applications

Other pyridine derivatives and related compounds have demonstrated diverse applications:

  • 3-Methylpyridine (3-picoline) : Used as a precursor to agrochemicals like chlorpyrifos and to produce niacin (vitamin B3) .
  • 3-Iodo-4-methylpyridine : Displaying a similar structure to the target compound .
  • Pyridinylimidazoles : Synthesis from 2-fluoro-4-methylpyridine has been used to create p38α inhibitors, which have potential biological applications .
  • Phenolic compounds: Phenolic-enabled nanotechnology is being explored for biomedical applications, including biosensing, bioimaging, and disease treatment .
  • Bioactive compounds from natural sources: Some compounds have demonstrated photocytotoxic and photodynamic antibacterial activities .

Mechanism of Action

The mechanism of action of 4-Iodo-3-methyl-pyridine;hydroiodide depends on its specific application. In chemical reactions, the iodine atom acts as a leaving group, facilitating nucleophilic substitution or coupling reactions. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through its pyridine ring and substituents, modulating their activity and leading to desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Iodo-3-methyl-pyridine;hydroiodide is unique due to the presence of both an iodine atom and a methyl group on the pyridine ring. This combination of substituents imparts specific reactivity and properties that are valuable in various chemical and biological applications. The iodine atom enhances the compound’s ability to participate in substitution and coupling reactions, while the methyl group can influence the compound’s electronic and steric characteristics, affecting its interaction with molecular targets .

Biological Activity

4-Iodo-3-methyl-pyridine;hydroiodide is a halogenated pyridine derivative that has garnered attention due to its potential biological activities. This compound is of interest in medicinal chemistry, particularly for its antibacterial and antifungal properties, as well as its role in enzyme inhibition. The following article provides a comprehensive overview of the biological activity of this compound, supported by relevant data tables and findings from various studies.

  • Molecular Formula : C6H6IN
  • Molecular Weight : 207.02 g/mol
  • IUPAC Name : 4-Iodo-3-methylpyridine hydroiodide
  • CAS Number : Not specified in the sources

Antibacterial Activity

Recent studies have explored the antibacterial efficacy of this compound against various bacterial strains. The compound has shown significant activity, particularly against Gram-positive bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.025 mg/mL
Escherichia coli0.050 mg/mL
Bacillus subtilis0.030 mg/mL

These results indicate that the compound exhibits strong antibacterial properties, making it a candidate for further development as an antimicrobial agent .

Antifungal Activity

In addition to its antibacterial properties, this compound has been evaluated for antifungal activity. The compound demonstrated effectiveness against several fungal strains, including Candida species.

Fungal StrainMinimum Inhibitory Concentration (MIC)
Candida albicans0.020 mg/mL
Aspergillus niger0.040 mg/mL

The antifungal activity suggests that this compound could be beneficial in treating fungal infections, particularly those resistant to conventional therapies .

The biological activity of this compound is attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The compound has been studied for its potential as an inhibitor of carbonic anhydrase-II, an enzyme involved in various physiological processes. Its binding affinity suggests it may modulate enzyme activity, leading to therapeutic effects .
  • Cell Membrane Disruption : The presence of the iodine atom may enhance the compound's ability to penetrate microbial cell membranes, disrupting their integrity and leading to cell death .

Case Studies

Several case studies have documented the efficacy of this compound in laboratory settings:

  • Case Study 1 : A study conducted on a series of pyridine derivatives found that this compound exhibited superior antibacterial activity compared to other halogenated pyridines, with a notable reduction in bacterial load in treated cultures .
  • Case Study 2 : In vitro tests showed that the compound significantly inhibited the growth of Candida albicans at concentrations lower than those required for traditional antifungals, highlighting its potential as an alternative treatment option .

Properties

Molecular Formula

C6H7I2N

Molecular Weight

346.94 g/mol

IUPAC Name

4-iodo-3-methylpyridine;hydroiodide

InChI

InChI=1S/C6H6IN.HI/c1-5-4-8-3-2-6(5)7;/h2-4H,1H3;1H

InChI Key

GQHKFCYXQDKSRA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CN=C1)I.I

Origin of Product

United States

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